Boswellic acid, keto-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto es conocido por sus significativas propiedades antiinflamatorias y su potencial antitumoral . Los ácidos boswélicos, incluyendo los ácidos ceto-boswélicos, se han utilizado en la medicina tradicional durante siglos y ahora se están explorando por su potencial terapéutico en la medicina moderna .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de los ácidos ceto-boswélicos típicamente involucra la extracción de la resina de las especies de Boswellia, seguida de purificación y modificación química . La resina se somete a diversas técnicas de extracción, como la extracción con solventes, para aislar los ácidos boswélicos. El grupo ceto se introduce a través de reacciones de oxidación utilizando reactivos y condiciones específicas .

Métodos de producción industrial: La producción industrial de ácidos ceto-boswélicos involucra procesos de extracción y purificación a gran escala. La resina se recolecta de los árboles de Boswellia y se procesa utilizando solventes como etanol o metanol para extraer los ácidos boswélicos . Se emplean técnicas cromatográficas avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para purificar los compuestos .

Análisis De Reacciones Químicas

Tipos de reacciones: Los ácidos ceto-boswélicos sufren diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de los ácidos ceto-boswélicos incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar las modificaciones deseadas .

Productos principales formados: Los principales productos formados a partir de las reacciones de los ácidos ceto-boswélicos incluyen diversos derivados con propiedades antiinflamatorias y antitumorales mejoradas . Estos derivados suelen ser más potentes y tienen perfiles farmacocinéticos mejorados en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Los ácidos ceto-boswélicos tienen una amplia gama de aplicaciones en la investigación científica. En química, se utilizan como materiales de partida para sintetizar nuevos compuestos con posibles beneficios terapéuticos . En biología, se estudian por su papel en la modulación de las vías celulares y la expresión genética . En medicina, los ácidos ceto-boswélicos se están investigando por sus efectos antiinflamatorios, anticancerígenos y neuroprotectores . Además, tienen aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos y formulaciones .

Mecanismo De Acción

El mecanismo de acción de los ácidos ceto-boswélicos involucra la inhibición de enzimas clave y vías de señalización implicadas en la inflamación y el cáncer . Estos compuestos inhiben la actividad de la 5-lipooxigenasa, una enzima responsable de la producción de mediadores inflamatorios . También modulan la expresión del factor nuclear-kappa B (NF-κB), un factor de transcripción involucrado en la regulación de las respuestas inmunitarias y la supervivencia celular . Al dirigirse a estas vías moleculares, los ácidos ceto-boswélicos ejercen sus efectos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

Los ácidos ceto-boswélicos son únicos en comparación con otros compuestos similares debido a sus características estructurales específicas y actividades biológicas . Compuestos similares incluyen ácido alfa-boswélico, ácido beta-boswélico y acetil-ceto-beta-boswélico . Si bien estos compuestos comparten algunas propiedades comunes, los ácidos ceto-boswélicos tienen ventajas distintas, como mayor potencia y selectividad para ciertos objetivos moleculares .

Propiedades

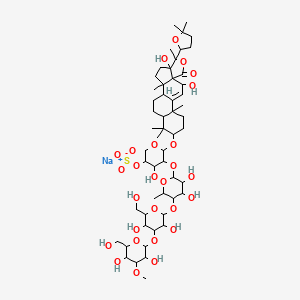

Fórmula molecular |

C54H85NaO27S |

|---|---|

Peso molecular |

1221.3 g/mol |

Nombre IUPAC |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1 |

Clave InChI |

KXDQPKMJSMCBEY-UHFFFAOYSA-M |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)

![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)

![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)

![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)